Lanthanum selenide
Description
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923321 | |
| Record name | Lanthanum selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-51-5 | |
| Record name | Lanthanum selenide (La2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum selenide (La2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Lanthanum Selenide Materials
Bulk Material Synthesis Approaches
Bulk lanthanum selenide (B1212193) is typically prepared through high-temperature solid-state methods, which are effective for producing polycrystalline powders or single crystals. These techniques involve the reaction of lanthanum and selenium precursors under controlled conditions to yield the desired stoichiometry and crystal phase.
The most fundamental method for synthesizing lanthanum selenide is the direct reaction between lanthanum metal and selenium. This approach involves heating stoichiometric amounts of the elemental precursors in a sealed, inert environment to prevent oxidation. The reaction is typically carried out at elevated temperatures in sealed ampoules, often made of quartz or tantalum, which have been evacuated to maintain an inert atmosphere. The high temperatures provide the necessary activation energy for the elements to react and form the binary compound La₂Se₃.
Solid-state synthesis is a widely used technique for preparing crystalline, phase-pure this compound and its derivatives. This method involves the high-temperature reaction of lanthanum precursors with selenium in sealed containers. researchgate.net Precursors can include lanthanum metal (La), lanthanum oxide (La₂O₃), and lanthanum fluoride (B91410) (LaF₃), which are mixed with selenium powder. researchgate.net To prevent oxidation and contamination at the high temperatures required, the reactions are conducted in sealed tantalum or niobium ampoules, which are often encapsulated within evacuated silica (B1680970) tubes. researchgate.net
The reaction parameters, such as temperature, duration, and the specific precursors used, are critical in determining the final product's structure and morphology. For instance, the synthesis of complex lanthanum oxide fluoride selenides has been achieved through this method, demonstrating the versatility of the technique. researchgate.net In one case, reacting a mixture of La, LaF₃, La₂O₃, and Se for seven days at 850°C yielded lamellar crystals of A-La₂OF₂Se. researchgate.net In another variation, a different molar ratio of the same precursors heated to 700°C for four days produced needle-shaped crystals of B-La₂OF₂Se. researchgate.net
Table 1: Solid-State Synthesis Parameters for this compound Derivatives
| Product | Precursors | Molar Ratio (La:LaF₃:La₂O₃:Se) | Temperature (°C) | Duration | Resulting Morphology |
|---|---|---|---|---|---|
| A-La₂OF₂Se | La, LaF₃, La₂O₃, Se | 2:2:1:3 | 850 | 7 days | Lamellar crystals |
| B-La₂OF₂Se | La, LaF₃, La₂O₃, Se | 6:4:4:9 | 700 | 4 days | Needle-shaped crystals |
Data sourced from research on lanthanum oxide fluoride selenide synthesis. researchgate.net
Flux-assisted growth is a variant of the solid-state method used to facilitate the formation of high-quality single crystals at temperatures lower than the melting points of the reactants. nih.govtu-darmstadt.de The flux acts as a solvent, creating a medium in which the reactants can dissolve and then slowly crystallize as the solution becomes supersaturated. nih.gov This technique is particularly valuable for growing crystals of materials that decompose before melting or have very high melting points.
For lanthanide chalcogenides, alkali halides such as sodium chloride (NaCl) and cesium iodide (CsI) are commonly used as fluxes. researchgate.netnih.gov The choice of flux can significantly influence the crystal morphology and even the resulting crystal structure of the product. For example, in the synthesis of lanthanum oxide fluoride selenide, using NaCl as a flux at 850°C resulted in lamellar crystals of the A-type structure. researchgate.netresearchgate.net Conversely, employing CsI as the flux at a lower temperature of 700°C led to the formation of needle-shaped crystals of the B-type structure. researchgate.netresearchgate.net The flux is typically removed after the reaction by washing with a suitable solvent, such as water or methanol, leaving behind the purified crystals. rsc.org
Solid-State Reaction Techniques
Thin Film Fabrication Techniques
The deposition of this compound as thin films is crucial for its potential use in optoelectronic devices. Spray pyrolysis is a versatile and cost-effective chemical deposition method that has been successfully employed for this purpose. researchgate.netresearchgate.net
Spray pyrolysis involves spraying a precursor solution onto a heated substrate. The heat causes the solvent to evaporate and the precursor compounds to decompose, forming a thin film of the desired material on the substrate surface. researchgate.netresearchgate.net This technique allows for the deposition of uniform and adherent films over large areas. researchgate.net For this compound (La₂Se₃) films, key parameters that are optimized include the precursor solution concentration, substrate temperature, and post-deposition annealing treatments. researchgate.net X-ray diffraction (XRD) studies confirm that films produced by this method are typically polycrystalline. researchgate.netresearchgate.net
The synthesis of La₂Se₃ thin films via spray pyrolysis can be carried out using either aqueous or non-aqueous precursor solutions.
Aqueous Route: In the aqueous route, water-soluble salts of the constituent elements are used. For instance, an aqueous solution containing lanthanum chloride (LaCl₃) and a selenium precursor can be sprayed onto a heated glass or fluorine-doped tin oxide (FTO) coated glass substrate. researchgate.net Research has shown that La₂Se₃ thin films can be successfully deposited at a substrate temperature of 250°C from aqueous solutions. researchgate.net The resulting films are polycrystalline, and their optical properties, such as the band gap, can be characterized. One study reported an estimated optical band gap of 2.6 eV for films produced via this method. researchgate.net
Non-Aqueous Route: The non-aqueous route utilizes organic solvents to dissolve the precursors. This approach has also been validated for synthesizing La₂Se₃ thin films. researchgate.net The process involves optimizing preparative parameters to obtain good quality films. Studies using a non-aqueous medium have produced polycrystalline cubic La₂Se₃ films with a grain size of approximately 42 nm. researchgate.net Similar to the aqueous route, the optical band gap was estimated to be 2.6 eV, with the films exhibiting p-type semiconductor behavior. researchgate.net
Table 2: Research Findings for Spray Pyrolysis of La₂Se₃ Thin Films
| Precursor Route | Substrate Temperature (°C) | Resulting Phase | Reported Grain Size (nm) | Estimated Optical Band Gap (eV) |
|---|---|---|---|---|
| Aqueous | 250 | Polycrystalline La₂Se₃ | Not Reported | 2.6 |
| Non-Aqueous | Optimized (e.g., 300-400) | Polycrystalline cubic La₂Se₃ | ~42 | 2.6 |
Data sourced from spray pyrolysis studies of this compound. researchgate.netresearchgate.net
Spray Pyrolysis Deposition of this compound Thin Films
Optimization of Deposition Parameters
The quality and properties of this compound films deposited via CBD are highly dependent on the optimization of several key parameters. While specific detailed studies on the optimization of every parameter for this compound are not extensively documented, the principles can be inferred from CBD of other metal chalcogenides. dokumen.pubmdpi.com
Key deposition parameters that require optimization include:
Precursor Concentration: The concentration of the lanthanum salt (e.g., lanthanum chloride) and the selenium source in the bath affects the rate of reaction and film growth.
pH of the Solution: The pH is a critical parameter that influences the hydrolysis of lanthanum ions and the decomposition of the selenium precursor. For instance, in the deposition of lead selenide (PbSe), ammonia (B1221849) (NH₃) is used to adjust the pH. primescholars.comresearchgate.net
Complexing Agent: A complexing agent, such as ethylenediaminetetraacetic acid (EDTA), can be used to control the release of free metal ions, thereby regulating the growth rate and preventing rapid precipitation in the solution. primescholars.comresearchgate.netaaru.edu.jo The concentration of the complexing agent itself is a parameter to be optimized. aaru.edu.jo
Bath Temperature: The deposition temperature affects the reaction kinetics and the diffusion of ions. A study on La₂Se₃ nanoflakes mentions preparation from an aqueous medium, implying a controlled temperature is crucial for the desired morphology. For other materials, deposition temperatures can range from room temperature to around 90°C. researchgate.net
Deposition Time: The duration of the deposition directly influences the thickness of the resulting film. researchgate.net
In a study focused on La₂Se₃ nanoflakes for supercapacitor applications, the material was successfully synthesized via a chemical bath deposition method, resulting in a nanoflake morphology with a hydrophilic surface beneficial for electrochemical reactions. This indicates that with careful control of parameters, CBD can be a viable route for producing nanostructured this compound.
Chemical Vapor Deposition (CVD) Approaches
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, high-performance solid materials, often in the form of thin films. The process involves the reaction and/or decomposition of gaseous precursors on a heated substrate. For this compound, this would typically involve a volatile lanthanum-containing precursor and a selenium-containing gas.
While specific literature detailing the CVD of this compound is sparse, related compounds like lanthanum sulfide (B99878) (La₂S₃) have been successfully deposited using Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orgsmolecule.comgoogle.com In these processes, a metal-organic precursor such as [La(bipy)(S₂CNEt₂)₃] is used. rsc.orggoogle.com For this compound, a similar approach with a selenium-containing organic ligand or a separate selenium source would be necessary.
Another potential CVD route is the reaction of a lanthanum precursor, like lanthanum chloride (LaCl₃), with a selenium-containing gas such as hydrogen selenide (H₂Se) at elevated temperatures. mdpi.com This method has been employed for the synthesis of other metal selenide thin films. zhiyuematerial.com The substrate temperature is a critical parameter in CVD, influencing the reaction rate, film crystallinity, and growth rate. For MOCVD of lanthanum oxide, for instance, deposition temperatures have been explored in the range of 600–750 °C. americanelements.com
Physical Vapor Deposition (PVD) Methods
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods that can be used to produce thin films and coatings. These methods involve the transfer of material from a source to a substrate through physical means, such as evaporation or sputtering. PVD is a common technique for depositing a wide range of materials, including various metal selenides. stinstruments.comresearchgate.net
Sputtering Target Fabrication and Application
Sputtering is a PVD process whereby atoms are ejected from a solid target material due to bombardment by energetic ions. For the deposition of this compound films, a sputtering target composed of this compound is required.
These targets are typically fabricated from high-purity lanthanum and selenium through processes like crystallization and solid-state reaction. qsrarematerials.com The resulting material is then formed into various shapes and sizes (e.g., circular, rectangular) to be compatible with different sputtering systems. qsrarematerials.com Commercial suppliers offer this compound sputtering targets with purities up to 99.99%. qsrarematerials.com The density and average grain size of the target are critical parameters that can influence the sputtering rate and the quality of the deposited thin film. qsrarematerials.com
Sputtering from a this compound target allows for the deposition of thin films for applications in semiconductors, and optical and display technologies. qsrarematerials.com The composition of the sputtering gas (typically an inert gas like argon) and parameters such as pressure, power, and substrate temperature are controlled to achieve the desired film properties.
Thermal Evaporation Techniques
Thermal evaporation is another PVD method where a source material is heated in a vacuum chamber to the point where it evaporates or sublimes, and the resulting vapor condenses on a substrate to form a thin film. samaterials.com
For the deposition of this compound, the source material would be this compound powder or granules. This material is placed in a resistive-heated boat or crucible, typically made of materials like tungsten, tantalum, or molybdenum. samaterials.com The choice of the source holder is crucial to avoid reactions with the evaporant at high temperatures. Alumina-coated boats can be used for materials that tend to wet the source. samaterials.com
The process is carried out under high vacuum (e.g., 10⁻⁵ mbar) to allow the vaporized material to travel to the substrate with minimal collisions with background gas molecules. The substrate is often heated to control the film's adhesion, structure, and properties. While direct studies on the thermal evaporation of this compound are not abundant, the technique has been used to deposit copper selenide onto transparent lanthanum substrates, indicating its applicability for related material systems. mdpi.com The evaporation temperature is a key parameter and is significantly lower in a vacuum than the material's boiling point at atmospheric pressure. samaterials.com
Hydrogen Selenide Reaction for Thin Film Growth
The reaction of a metal or a metal compound with hydrogen selenide (H₂Se) gas is a known method for synthesizing metal selenide thin films. This approach can be considered a form of chemical vapor deposition or a gas-phase reaction method.
For this compound, this would involve the reaction of a lanthanum precursor, such as elemental lanthanum or a lanthanum salt, with H₂Se gas at an elevated temperature. One source suggests that this method can be used to produce thin films of this compound at approximately 500°C. mdpi.com This temperature is significantly lower than that required for direct solid-state reactions.
This method is particularly advantageous for applications requiring thin films. mdpi.com The flow rate of the H₂Se gas, the reaction temperature, and the nature of the lanthanum precursor are critical parameters that would need to be optimized to control the film's thickness, stoichiometry, and crystallinity. The use of H₂Se is also noted in atomic layer deposition (ALD) processes for other metal selenides, where it serves as the selenium precursor in a cyclical deposition process. zhiyuematerial.com
Nanostructure Synthesis Routes
The synthesis of this compound with controlled nanoscale morphologies has been explored through various routes, leading to materials with potentially enhanced properties for applications such as catalysis and energy storage.
One prominent method is the hydrothermal/solvothermal synthesis . This technique involves a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). A study reported the synthesis of nanocrystalline copper this compound (CuLa₃Se₅) via a microwave-assisted solvothermal method. This approach utilized copper chloride, lanthanum nitrate (B79036), and selenium powder as precursors in a diamine solvent, resulting in nanocrystals with a diameter of about 25 nm. The use of microwave heating can lead to rapid and uniform heating, promoting the formation of small, uniform nanoparticles.
Another approach is the chemical bath deposition (CBD) method, which, as previously discussed, has been used to prepare La₂Se₃ nanoflakes. These nanoflakes, with thicknesses in the nanometer range and lateral dimensions of 2-5 µm, were synthesized from an aqueous medium and showed potential for supercapacitor applications.
The synthesis of lanthanide diselenide (LnSe₂) nanosheets has been achieved through the solution-phase thermolysis of single-source precursors. In this method, complexes of the type [Ln(Se₂P(phenyl)₂)₃(CH₃CN)ₓ] were heated in a solvent, leading to the formation of nanosheets for lanthanides including lanthanum. This route allows for the formation of highly anisotropic nanostructures with thicknesses as small as ~4 nm.
These examples demonstrate that by carefully selecting the synthetic route and controlling the reaction conditions, a variety of this compound nanostructures, including nanoparticles, nanoflakes, and nanosheets, can be fabricated.
Microwave Solvothermal Synthesis of this compound Nanocrystals
The microwave solvothermal method is a rapid and efficient technique for producing high-purity nanocrystalline materials. This process leverages the dielectric heating effects of microwaves to accelerate chemical reactions in a closed system under pressure, leading to the formation of uniform nanoparticles. The advantages of this method include its speed, cost-effectiveness, high purity of the resulting crystals, and the small, uniform granularity of the product.
One notable application of this technique is the synthesis of nanocrystalline copper this compound (CuLa₃Se₅). In a typical procedure, precursor materials are combined in a specific molar ratio and subjected to ultrasonic radiation before being heated in a microwave reactor. The use of a strong polar solvent, such as ethylenediamine, is crucial as it absorbs microwave radiation effectively, allowing the system to heat up quickly and uniformly. This rapid heating promotes the formation of nanoparticles with a consistent size and high yield.
Research findings indicate that this method can produce CuLa₃Se₅ nanocrystals with an average diameter of approximately 25 nm. Characterization techniques have confirmed the composition and semiconductor properties of these nanoparticles, highlighting the efficacy of the microwave solvothermal approach for synthesizing rare earth metal selenide functional materials.
Table 1: Research Findings for Microwave Solvothermal Synthesis of Copper this compound
| Parameter | Details |
|---|---|
| Product | Copper this compound (CuLa₃Se₅) Nanocrystals |
| Precursors | Copper(I) chloride (CuCl), Lanthanum(III) nitrate (La(NO₃)₃), Selenium (Se) powder |
| Molar Ratio | 1:3:5 (CuCl : La(NO₃)₃ : Se) |
| Solvent | Ethylenediamine |
| Method | Microwave Solvothermal Synthesis |
| Key Process | 2 hours of ultrasonic radiation followed by microwave heating in a reaction kettle. |
| Resulting Particle Size | ~25 nm diameter |
| Reference | americanelements.com |
Ion Exchange Processes for Layered Structures
Ion exchange presents a powerful method for synthesizing layered material structures that are often difficult to achieve through direct solid-state reactions. This technique involves the substitution of cations within a pre-existing crystal lattice, allowing for the creation of new compounds while preserving the layered framework of the parent material. fishersci.ca
A key example of this process is the synthesis of layered hexagonal sodium this compound (NaLaSe₂). americanelements.com, wikipedia.org This compound, which typically forms a disordered rock salt structure, can be produced in a layered form by using hexagonal potassium this compound (KLaSe₂) as a precursor. americanelements.com, wikipedia.org The KLaSe₂ is first synthesized using a reactive flux method. americanelements.com, wikipedia.org
The subsequent ion exchange is accomplished through a solid-state reaction where the KLaSe₂ is mixed with a salt containing the desired cation, such as sodium iodide (NaI). americanelements.com, wikipedia.org Heating this mixture under controlled conditions induces the exchange of potassium ions for sodium ions. americanelements.com, wikipedia.org X-ray diffraction analysis confirms the completion of the ion exchange by revealing a contraction in the crystal lattice parameters, which is expected due to the smaller ionic radius of Na⁺ compared to K⁺. americanelements.com This topotactic reaction yields hexagonally layered NaLaSe₂, which is isostructural to the original KLaSe₂. americanelements.com, wikipedia.org
Table 2: Data from Ion Exchange Synthesis of Layered this compound
| Property | Precursor Compound (KLaSe₂) | Product Compound (NaLaSe₂) |
|---|---|---|
| Synthesis Method | Reactive Flux Method | Solid-State Ion Exchange |
| Reactants | N/A | KLaSe₂ and Sodium Iodide (NaI) |
| Reaction Conditions | N/A | 585 °C for 24 hours (1:3 molar ratio) |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | R-3m | R-3m |
| Lattice Constant 'a' | 4.40508(5) Å | 4.3497(3) Å |
| Lattice Constant 'c' | 22.7838(5) Å | 20.808(2) Å |
| Reference | americanelements.com, wikipedia.org | americanelements.com, wikipedia.org |
Peptide-Assisted Biogenic Synthesis of Nanoparticles
Biogenic synthesis offers an environmentally friendly "green" approach to producing nanoparticles by utilizing biological molecules. Peptide-assisted synthesis, a subset of this field, employs specific peptides to control the nucleation, growth, and stabilization of nanoparticles. While this method is not yet documented specifically for this compound, its successful application in synthesizing nanoparticles of neodymium selenide (Nd₂Se₃), a chemically similar lanthanide, demonstrates its potential. nih.gov
In this biomimetic process, a redox enzyme, such as nitrate reductase purified from a fungus, is used to facilitate the reduction and oxidation of the precursor ions. nih.gov A custom-designed synthetic peptide acts as a capping and stabilizing agent. nih.gov For instance, in the synthesis of neodymium selenide, a peptide with the amino acid sequence (Glu-Cys)n-Gly was used. nih.gov The functional groups present in the peptide's amino acids, such as carboxyl (-COOH) and amino (-NH₂) groups, interact with the nanoparticle surface. nih.gov These interactions prevent agglomeration and render the nanoparticles water-dispersible and stable. nih.gov
The general mechanism involves the simultaneous redox reaction of the metal and nonmetal ions in an aqueous solution, catalyzed by the enzyme. nih.gov The peptide present in the solution caps (B75204) the newly formed nuclei, controlling their growth and stabilizing the final nanoparticles. nih.gov This method has been shown to produce Nd₂Se₃ nanoparticles with an average size of around 18 nm. nih.gov This greener methodology represents a significant advancement, and its principles could foreseeably be adapted for the synthesis of this compound nanoparticles. nih.govamericanelements.com
Crystallographic Investigations and Structural Analysis
Crystal Structure Determination of Lanthanum Selenides
Lanthanum monoselenide (LaSe) is known to crystallize in a face-centered cubic (FCC) structure, specifically the sodium chloride (NaCl) type. smolecule.comiith.ac.in In this arrangement, each lanthanum (La) cation is octahedrally coordinated to six selenium (Se) anions, and conversely, each selenium anion is surrounded by six lanthanum cations. smolecule.com This structure is common for many rare earth monochalcogenides. iith.ac.in Theoretical studies indicate that LaSe, which crystallizes in the NaCl-type structure (B1 phase) with a space group of Fm3m, is the stable phase at ambient pressure. iith.ac.in The lattice parameter for LaSe in this B1 phase has been reported to be approximately 5.957 Å, which is in close agreement with experimental values. iith.ac.in
Lanthanum diselenide (LaSe₂) exhibits more complex crystallography, with both tetragonal and monoclinic phases being reported. researchgate.netrsc.org The tetragonal phase of LaSe₂ is often associated with the anti-Fe₂As or ZrSSi structure type, belonging to the P4/nmm space group. rsc.orgresearchgate.net This structure consists of alternating double layers of La-Se and single-layered square lattices of selenium atoms. rsc.orgresearchgate.net
In addition to the tetragonal phase, orthorhombic structures have been considered for lanthanum selenide (B1212193) compounds. For instance, while not a simple binary selenide, lanthanum selenide chlorides like LaSeCl and La₃Se₄Cl crystallize in the orthorhombic space group Pnma. Furthermore, a Pnma phase has also been proposed for LaSe₂. rsc.org
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is observed in this compound compounds and their derivatives. A notable example is lanthanum oxide fluoride (B91410) selenide (La₂OF₂Se), which can be synthesized in two different structure types: a trigonal A-type form and a hexagonal B-type form. mdpi.com The A-type crystallizes in the R-3m space group, while the B-type adopts the P6₃/m space group. mdpi.com
Structural transitions under pressure are also a key feature. Theoretical calculations have predicted that lanthanum monoselenide (LaSe) undergoes a structural phase transition from the NaCl-type (B1) structure to the Cesium Chloride (CsCl-type or B2) structure at a pressure of approximately 12.7 GPa. iith.ac.in This transition involves a volume collapse of about 11%. iith.ac.in
A significant feature in the crystal structure of stoichiometric lanthanum diselenide (LaSe₂) is the formation of selenium-selenium (Se-Se) dimers. researchgate.net While a tetragonal structure (P4/nmm) has been proposed, the ground state structure is considered to be monoclinic (P2₁/c). researchgate.netrsc.org This monoclinic structure is characterized by the pairwise distortion of selenium atoms in the selenium plane to form individual Se-Se covalent bonds. rsc.org These Se₂²⁻ dimers are arranged in an offset 'herringbone' pattern, which leads to a doubling of the unit cell. researchgate.net This dimerization plays a crucial role in the electronic structure of the material, contributing to its semiconducting properties. researchgate.net
Polymorphism and Structural Transitions
Structural Characterization Techniques
X-ray diffraction (XRD) is a primary and indispensable technique for the structural characterization of lanthanum selenides. It is used to identify the crystalline phases present in a sample, determine their crystal structure, and assess their crystallinity. mdpi.comresearchgate.net The polycrystalline nature of LaSe has been confirmed using XRD.
In practice, the diffraction pattern obtained from an XRD measurement provides a unique fingerprint for a specific crystalline phase. By comparing the experimental diffraction pattern with reference patterns from databases, such as the International Centre for Diffraction Data (ICDD), the phases present in a sample can be identified. unomaha.eduaimspress.com For example, XRD patterns can distinguish between the different phases of lanthanum sulfides, such as tetragonal and monoclinic structures, a methodology that is equally applicable to lanthanum selenides. mdpi.comresearchgate.net
Furthermore, the characteristics of the diffraction peaks, such as their position, intensity, and width, provide valuable information. Peak positions are used to determine lattice parameters, while the relative intensities can be used for quantitative phase analysis. mdpi.com The broadening of diffraction peaks can be related to the crystallite size and the presence of strain within the material. mdpi.com For instance, the analysis of XRD patterns of lanthanum-doped zinc borate (B1201080) reinforced with vanadium selenide nanosheets showed well-defined diffraction peaks for the crystalline VSe₂ and a broad peak indicative of the amorphous nature of the zinc borate matrix. rsc.org
Transmission Electron Microscopy (TEM) for Microstructural and Nanoscale Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal microstructure of materials at high resolution. lboro.ac.uk In the study of this compound and related compounds, TEM provides critical insights into crystallography, morphology, and defects at the nanoscale.
When a beam of electrons is transmitted through an ultrathin specimen, it interacts with the material, and the exiting electrons form an image that reveals details of the internal structure. lboro.ac.uk This can include direct imaging of the crystal lattice, allowing for the identification of crystal phases and the characterization of grain boundaries and interfaces. lboro.ac.uksci-hub.se For instance, high-resolution TEM (HRTEM) can reveal nanocrystalline regions within a material, distinguishing them from amorphous areas. researchgate.net
Selected area electron diffraction (SAED), a technique available in TEM, provides crystallographic information about the specimen. lboro.ac.uk By analyzing the diffraction pattern, the crystal structure and orientation of the material can be determined. sci-hub.se Furthermore, TEM can be equipped with analytical tools like Energy Dispersive X-ray (EDX) spectroscopy, which allows for elemental mapping and the determination of the chemical composition of nanoscale features within the sample. lboro.ac.uk This is particularly useful for analyzing the distribution of elements in complex this compound derivatives.
In the context of catalysis research, operando TEM allows for the observation of structural changes in catalysts under reaction conditions, providing a direct link between the microstructure and catalytic activity. oaepublish.com This capability is invaluable for understanding how this compound-based materials function in catalytic applications. The analysis of thin films, nanoparticles, and other nanostructured forms of this compound heavily relies on TEM to correlate their synthesis parameters with their resulting micro- and nanostructures. sci-hub.se
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology and topography of materials. nanoscience.com It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, to form an image. nanoscience.comuni-due.de SEM provides high-resolution images with a large depth of field, offering a three-dimensional appearance of the sample's surface. nanoscience.comuni-due.de
In the study of this compound compounds, SEM is widely used to examine the surface features of bulk materials, thin films, and powders. For example, SEM images can reveal the grain size and shape, porosity, and surface texture of sintered this compound ceramics. nih.gov The morphology of aggregated particles, such as those formed during the synthesis of EuLnCuSe3 powders, can be observed, with linear sizes of up to 30 μm being reported. nih.gov
SEM analysis has been employed to study the surface of copper selenide thin films on lanthanum substrates, revealing details about the grain structure. researchgate.net Changes in surface morphology due to processing, such as anodization, can also be effectively monitored using SEM. researchgate.net The instrument can be equipped with energy-dispersive X-ray spectroscopy (EDX) to perform elemental analysis of the surface, providing information on the composition and distribution of elements. researchgate.net
Atomic Force Microscopy (AFM) for Topographical Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. academicjournals.orgoxinst.com It is a valuable tool for characterizing the surface roughness and texture of thin films and coatings with high spatial resolution. oxinst.commdpi.com
For this compound thin films, AFM is used to quantify surface roughness and visualize surface features. researchgate.net For instance, in studies of La2Se3 thin films prepared by spray pyrolysis, AFM has been used to analyze the effect of deposition temperature on the surface properties. researchgate.net The root-mean-square variation of film surface roughness can be measured over specific areas, providing quantitative data on the surface smoothness. researchgate.net
AFM is particularly useful for studying thin films used in optoelectronics and other technological applications where surface quality is critical. researchgate.netacademicjournals.org The technique can be applied to a wide range of materials, including semiconductors, polymers, and biological samples, making it a versatile tool in materials science. academicjournals.orgmdpi.com
Exploration of Related Lanthanum Chalcogenide Structures
The chemistry of this compound extends to a variety of related chalcogenide structures where selenium is combined with other non-metallic elements, leading to a rich diversity of compounds with unique crystal structures and properties.
Lanthanum Oxide Selenides and Oxyfluoride Selenides
Lanthanum oxide selenides are ternary compounds containing lanthanum, oxygen, and selenium. Several distinct phases have been identified. The oxygen-poor lanthanide oxide selenides with the composition M10OSe14 (where M can be La, Ce, Pr, and Nd) crystallize in a tetragonal system. semanticscholar.org These structures contain isolated [OM4]10+ tetrahedra embedded within a lanthanide selenide matrix. semanticscholar.orgresearchgate.net All three crystallographically independent M3+ cations in these compounds are eight-coordinated by chalcogenide anions (O2- and/or Se2-), forming bicapped trigonal prismatic coordination polyhedra. semanticscholar.org
The introduction of fluorine into the lanthanum oxide selenide system leads to the formation of lanthanum oxyfluoride selenides. The compound La2OF2Se can exist in two different structural forms, A-type and B-type. mdpi.com
A-La2OF2Se : This form is obtained from reactions using NaCl as a flux and crystallizes in the trigonal space group R-3m. mdpi.com Its structure is related to both La2O2Se and La2F4Se and can be considered a 1:1 intergrowth, containing [LaO4Se3]11- and [LaF7Se3]10- polyhedra. mdpi.com
B-La2OF2Se : This hexagonal form (space group P63/m) is synthesized using CsI as a flux and is structurally similar to La6O2F8Se3, featuring [LaO3FSe4]12- and [LaOF6Se2]9- polyhedra. mdpi.com
Another class of these compounds includes the lanthanoid(III) fluoride selenide oxoselenotantalates with the formula Ln3F2Se2TaO4 (for Ln = La–Nd). d-nb.info These compounds crystallize in an orthorhombic system. d-nb.info
This compound Chlorides and Other Halogen-Containing Derivatives
The incorporation of chlorine into the this compound framework results in this compound chlorides. The first two reported compounds in this family are LaSeCl and La3Se4Cl, both of which crystallize in the orthorhombic space group Pnma. researchgate.netdntb.gov.ua
LaSeCl : This compound adopts the cotunnite (PbCl2)-type structure. researchgate.net The structure consists of tricapped trigonal prisms [LaSe5Cl4]11- that share triangular faces to form chains. researchgate.net
La3Se4Cl : This compound exhibits the U3S5-type structure. researchgate.net Its structure is characterized by a three-dimensional framework of connected bicapped trigonal prisms [LaSe7Cl]12 and chains of fused tricapped trigonal prisms [LaSe5+1Cl2]11. researchgate.net
Research has also been conducted on other lanthanide selenide halides, such as ErSeBr and ErSeI, which adopt the FeOCl-type structure. researchgate.net
Lanthanum Pnictogenide Selenides (e.g., Nitride and Phosphide (B1233454) Selenides)
Pnictogen elements like nitrogen and phosphorus can be incorporated into this compound to form lanthanum pnictogenide selenides.
Lanthanum Nitride Selenides: The compound La3NSe3 is a known lanthanum nitride selenide. d-nb.inforesearchgate.net It crystallizes in the orthorhombic space group Pnma and is isostructural with Sm3NS3. d-nb.inforesearchgate.net A key structural feature of many rare-earth nitride chalcogenides is the presence of nitrogen-centered rare-earth metal tetrahedra, [NRE4]9+. d-nb.info In La3NSe3, these tetrahedra connect to form one-dimensionally infinite chains. d-nb.inforesearchgate.net The structure contains three distinct La3+ sites, one N3- site, and three distinct Se2- sites. d-nb.inforesearchgate.net
Lanthanum Phosphide Selenides: The corresponding lanthanum phosphide selenide, La3PSe3, is isostoichiometric with La3NSe3 but not isostructural. d-nb.inforesearchgate.net It adopts the cubic Th3P4-type structure (space group I-43d). d-nb.inforesearchgate.net A notable feature of this structure is the presence of a mixed anionic site where both P3- and Se2- anions share the same crystallographic position. d-nb.inforesearchgate.net The La3+ cations in La3PSe3 have a coordination number of eight. d-nb.info The difference in structure between the nitride and phosphide selenides is attributed to the larger ionic radius of the phosphide anion compared to the nitride anion. d-nb.info
| Compound/Derivative | Crystal System | Space Group | Key Structural Features |
| A-La2OF2Se | Trigonal | R-3m | Intergrowth of La2O2Se and La2F4Se-type layers. mdpi.com |
| B-La2OF2Se | Hexagonal | P63/m | Similar to La6O2F8Se3 structure. mdpi.com |
| LaSeCl | Orthorhombic | Pnma | Cotunnite (PbCl2)-type structure. researchgate.net |
| La3Se4Cl | Orthorhombic | Pnma | U3S5-type structure. researchgate.net |
| La3NSe3 | Orthorhombic | Pnma | Sm3NS3-type structure with chains of N-centered La4 tetrahedra. d-nb.inforesearchgate.net |
| La3PSe3 | Cubic | I-43d | Th3P4-type structure with mixed P/Se anionic sites. d-nb.inforesearchgate.net |
| La10OSe14 | Tetragonal | I41/acd | Contains isolated [OLa4]10+ tetrahedra in a this compound matrix. semanticscholar.org |
| Ln3F2Se2TaO4 | Orthorhombic | Not specified | Contains Ln3+, F-, Se2-, and TaO4 groups. d-nb.info |
Layered Lanthanum Copper Oxychalcogenides
Layered lanthanum copper oxychalcogenides, with the general formula LaCuOX (where X = S, Se, Te), are a class of materials that have garnered significant attention for their unique structural and physical properties. researchgate.netresearchgate.net Their crystal structure is a key determinant of their electronic and optical characteristics. mdpi.com
These compounds typically crystallize in a tetragonal system with the space group P4/nmm. northwestern.eduacs.org The defining feature of their structure is the alternation of two distinct layers stacked along the c-axis: a fluorite-like [La₂O₂]²⁺ layer and an anti-fluorite-like [Cu₂X₂]²⁻ layer. northwestern.edunih.gov The [La₂O₂]²⁺ layers are composed of edge-sharing OLa₄ tetrahedra, while the [Cu₂X₂]²⁻ layers consist of edge-sharing CuX₄ tetrahedra. northwestern.edu This layered arrangement can be visualized as alternating stacks of [LaO]⁺ and [CuX]⁻ sheets. mdpi.com Within this structure, the lanthanum atom is coordinated with four oxygen atoms and four chalcogen atoms, forming a distorted square antiprism. northwestern.edu
The substitution of the chalcogen element (S, Se, Te) within the [Cu₂X₂]²⁻ layer allows for the tuning of the material's physical properties. mdpi.com This is primarily because the valence band maximum (VBM) is formed by the hybridization of copper (Cu) 3d and chalcogen (Ch) p orbitals. mdpi.com As one moves from sulfur to selenium to tellurium, the band gap of the material decreases. mdpi.com
Solid solutions, such as LaCuOS₁₋ₓSeₓ, have been synthesized, and structural analysis confirms that the layered crystal structure is maintained across the solid solution. The primary effect of substituting sulfur with selenium is a slight variation in the lattice constants, which can be attributed to the difference in the ionic radii of the S²⁻ and Se²⁻ ions. researchgate.net
Beyond the common LaCuOX structure, other more complex layered lanthanum copper oxysulfides have been synthesized and characterized. For instance, La₃CuO₂S₃ crystallizes in an orthorhombic system with the space group Pnma. researchgate.net Its structure is a three-dimensional framework of interconnected LaOₙS₈₋ₙ bicapped trigonal prisms and CuS₄ tetrahedra. researchgate.net Another example is La₅Cu₆O₄S₇, which adopts a monoclinic structure. researchgate.net This compound's structure is related to the ZrCuSiAs-type, but with one out of every five oxygen atoms in the [La₂O₂]²⁺ layer being replaced by a sulfur atom, resulting in fluorite-like [La₅O₄S]²⁺ layers. nih.gov
The table below summarizes the crystallographic data for several layered lanthanum copper oxychalcogenides.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| LaCuOS | Tetragonal | P4/nmm | 4.048 | 4.048 | 8.513 | northwestern.edu |
| LaCuOSe | Tetragonal | P4/nmm | 4.079 | 4.079 | 8.847 | northwestern.edu |
| LaCuOTe | Tetragonal | P4/nmm | 4.130 | 4.130 | 9.351 | northwestern.edu |
| La₃CuO₂S₃ | Orthorhombic | Pnma | 14.0318 | 3.9342 | 12.5212 | researchgate.net |
| La₅Cu₆O₄S₇ | Monoclinic | C2/m | 18.067 | 4.018 | 13.911 | researchgate.net |
Electronic Structure and Transport Properties Research
Theoretical and Computational Analysis of Electronic Band Structures
Computational methods, particularly those grounded in quantum mechanics, are essential for modeling the electronic properties of materials like lanthanum selenide (B1212193). These theoretical studies provide a detailed picture of the electronic band structures, which govern the material's electrical and optical behavior.
Density Functional Theory (DFT) is a widely used computational approach for modeling the electronic structure of materials. For lanthanum selenide, particularly LaSe₂, standard DFT methods have been enhanced by the use of hybrid functionals, such as HSE06 and PBE0, to achieve more accurate predictions of its electronic properties. researchgate.netrsc.org Standard DFT approximations, like the Generalized Gradient Approximation (GGA), often underestimate the bandgap of semiconductors. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide a more precise description of the electronic structure, which is crucial for evaluating transport and optical properties. rsc.org
Computational studies on LaSe₂ have compared different crystal structures, revealing that the tetragonal (P4/nmm space group) phase exhibits metallic characteristics, while the monoclinic (P2₁/c space group) phase is a semiconductor. rsc.org Given that experimental observations identify stoichiometric LaSe₂ as a p-type semiconductor, the monoclinic structure is considered the more realistic model for the ground-state phase. rsc.org The use of both PBE0 and HSE06 functionals in calculations for the monoclinic structure shows consistent features in the electronic density of states, although the conduction band is shifted to a higher energy with the PBE0 functional. rsc.org
Analysis of the electronic densities of states (DOS) provides insight into the distribution of electronic states at different energy levels. For monoclinic LaSe₂, DOS calculations confirm its semiconducting nature. rsc.org These calculations reveal that the valence band is predominantly composed of selenium (Se) p states. rsc.org The conduction band, in contrast, is formed from a hybridization of Se p states and lanthanum (La) d states. rsc.org The highly localized La 4f states are situated at higher energies, approximately 2 eV above the edge of the conduction band. rsc.org A Gaussian smearing of 0.2 eV is typically applied to the states in these calculations to facilitate analysis. researchgate.net
The energy difference between the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM) defines the bandgap of a semiconductor. In computational studies of LaSe₂, the VBM is typically normalized to 0 eV to serve as a reference point for other energy states. researchgate.netresearchgate.net
Detailed analysis of the atomic contributions to the band edges shows that the VBM is exclusively made up of pₓ and pᵧ orbitals from the Se⁻ ions within the Se-Se dimer layer. rsc.org The conduction band minimum, on the other hand, is a mix of Se p and La d orbitals. rsc.org The electronic band structure of LaSe₂ features a multivalley valence band. researchgate.net This characteristic, along with the specific orbital contributions, is fundamental to understanding the material's hole transport properties. researchgate.net
The electronic configuration of lanthanum is [Xe] 5d¹6s². americanelements.com Unlike many other lanthanide elements where the 4f subshell is progressively filled, in lanthanum, an electron occupies the 5d orbital. libretexts.orgw3schools.blog This is due to the very similar energy levels of the 4f and 5d subshells at the beginning of the lanthanide series. libretexts.orgreddit.com The occupation of the 5d orbital is a result of minimizing electron-electron repulsion. reddit.com
In this compound, the La 5d orbitals play a crucial role in forming the conduction band. rsc.org The conduction band is a mixture of Se p states and La d states, with the highly localized La 4f states appearing at significantly higher energies, about 2 eV above the conduction band minimum. rsc.org This hybridization of La 5d orbitals with Se p orbitals at the bottom of the conduction band is a key determinant of the electronic character and transport properties of this compound.
Valence Band Maximum (VBM) and Conduction Band Minimum (CBM) Studies
Electron and Hole Transport Phenomena
The movement of electrons and holes through the crystal lattice of this compound dictates its conductivity and potential use in electronic devices. The specific arrangement of atoms in its crystal structure gives rise to unique transport behaviors.
The electronic structure of the stable monoclinic phase of LaSe₂ is significantly influenced by the formation of Se-Se dimers. rsc.org This structural feature leads to a highly anisotropic band dispersion near the valence band maximum. rsc.org Anisotropy means that the effective mass of the charge carriers, and thus their mobility, depends on the crystallographic direction of motion. samaterials.comaip.org This directional dependence of transport properties is a critical factor for the design and performance of electronic devices based on this material. samaterials.com The anisotropic nature of the band structure, particularly the high dispersion in certain directions around the VBM, suggests that hole conduction will also be directionally dependent. researchgate.net
Carrier Mobility and Free Carrier Density Investigations
Investigations into the carrier dynamics of this compound compounds reveal a system where electronic properties can be intentionally modified. Research on the this compound system, particularly compositions between La₂Se₃ and La₃Se₄, has demonstrated that it behaves as a free-electron-like metal. aps.org Through methods such as doping, the electron concentration in this system can be systematically varied, influencing its superconducting characteristics.
Crystallographic and Hall-effect measurements have been instrumental in characterizing these materials. aps.org Specific studies have explored a range of electron concentrations from 0.8 x 10²¹ to 5.4 x 10²¹ electrons/cm³, directly correlating this parameter with the superconducting transition temperature. aps.org
Computational studies using hybrid density functional theory have provided deeper insights into carrier mobility, especially for lanthanum diselenide (LaSe₂). rsc.org These theoretical models predict that LaSe₂ possesses highly anisotropic hole transport properties. This is attributed to the electronic structure at the valence band maximum, which is primarily composed of π antibonding interactions within selenium-selenium (Se-Se) dimers. rsc.orgresearchgate.net The result is a calculated difference in hole mobility of two orders of magnitude between the in-plane and out-of-plane crystallographic directions. rsc.org Advanced simulation tools that move beyond the constant relaxation time approximation have been employed to calculate specific scattering rates, allowing for a more precise prediction of these transport properties. rsc.org
The influence of lanthanum on charge carriers has also been observed in related systems. For example, using lanthanum as a substrate for copper selenide thin films has been shown to increase the drift mobility and free carrier density at the interface. aaup.eduresearchgate.net
Table 1: Selected Carrier Properties of this compound Systems
| Compound/System | Property | Value/Finding | Reference |
|---|---|---|---|
| This compound System | Electron Concentration Range | 0.8 x 10²¹ - 5.4 x 10²¹ electrons/cm³ | aps.org |
| LaSe₂ (Computational) | Hole Mobility | Highly anisotropic, with a two-order-of-magnitude difference between crystallographic directions. | rsc.org |
| La₂Se₃ (Thin Film) | Conductivity Type | n-type semiconductor | researchgate.net |
Correlation between Electronic Structure and Electrical Conductivity
The electrical conductivity of any solid is fundamentally governed by its electronic band structure—the allowed energy ranges for its electrons. chemeurope.comwikipedia.org The energy difference between the top of the valence band and the bottom of the conduction band, known as the band gap, is a critical factor. wikipedia.org Substances with large band gaps are typically insulators, whereas those with small or nonexistent gaps are semiconductors and conductors, respectively. wikipedia.org
In this compound compounds, this correlation is evident. The electrical conductivity is directly influenced by the material's specific stoichiometry and the presence of defects within its crystal structure. ontosight.ai For instance, La₂Se₃ thin films are characterized as n-type semiconductors with a significant room temperature electrical resistivity on the order of 10⁵ Ω·cm. researchgate.net The optical band gap for these films has been estimated to be around 2.6 eV. researchgate.net In contrast, thin films of LaSe have a reported band gap of 2.8 eV.
Table 2: Reported Electronic Properties of this compound
| Compound | Property | Value | Reference |
|---|---|---|---|
| LaSe (Thin Film) | Band Gap | 2.8 eV | |
| La₂Se₃ (Thin Film) | Band Gap | 2.6 eV | researchgate.net |
| La₂Se₃ (Thin Film) | Electrical Resistivity (Room Temp.) | ~10⁵ Ω·cm | researchgate.net |
Optical Properties and Spectroscopic Characterization
Determination of Optical Band Gaps and Electronic Transitions
The energy band gap is a crucial parameter for semiconductor materials, dictating their electrical and optical properties. For lanthanum selenide (B1212193) compounds, this is typically determined through analysis of optical absorption data.
Lanthanum selenide materials exhibit both direct and indirect band gaps, depending on the specific stoichiometry and crystalline phase.
LaSe: Thin films of LaSe have been reported to possess a direct band gap of approximately 2.8 eV, as determined by Tauc plots derived from optical absorption spectroscopy.
La2Se3: Spray pyrolyzed thin films of La2Se3 have shown a direct band gap of 2.6 eV. researchgate.net Another study on La2Se3 thin films reported a direct band gap of 2.10 eV and an indirect band gap of 1.60 eV. researchgate.net
Mixed Sulfide (B99878) Selenide: A mixed lanthanum sulfide selenide, β-LaS1.86(1)Se0.14(1), was found to have an optical band gap of 2.5 eV (500 nm), which is consistent with compounds of similar composition. znaturforsch.com
The following table summarizes the reported band gap values for various this compound compounds.
| Compound | Direct Band Gap (eV) | Indirect Band Gap (eV) | Method |
| LaSe (thin film) | 2.8 | - | Tauc Plot Analysis |
| La2Se3 (thin film) | 2.6 | - | Spray Pyrolysis researchgate.net |
| La2Se3 (thin film) | 2.10 | 1.60 | Spray Pyrolysis researchgate.net |
| LaSe2 | - | 0.76 - 0.92 | Computational (DFT) rsc.org |
| LaSe2 | - | 1.06 | Experimental (Tauc Plot) researchgate.net |
| β-LaS1.86Se0.14 | 2.5 | - | Optical Spectroscopy znaturforsch.com |
Optical absorption and reflectivity measurements are fundamental in understanding the electronic transitions and optical constants of materials.
For LaSe2, theoretical calculations of the absorption coefficient show a weak onset of absorption above the direct transition at 1.3 eV. rsc.org However, strong absorption (greater than 1 x 10^5 cm⁻¹) only occurs above 2 eV. rsc.org This delayed onset is attributed to a parity-forbidden direct transition at the Γ point. rsc.org This property makes LaSe2 a potential candidate for an IR-transparent hole-conducting material. rsc.org
In a study involving copper selenide thin films on lanthanum substrates, it was observed that the La substrates redshifted the energy band gap and increased light absorbability in the visible range. researchgate.netresearchgate.net Reflectivity spectra of LaNbₓAl₁₋ₓO₃₊δ showed high reflectivity, reaching 99.7% in the near-infrared for certain compositions. mdpi.com While not directly on this compound, these studies on related materials highlight methodologies for analyzing reflectivity.
Photoluminescence (PL) and UV-Visible spectroscopy are powerful tools for investigating electronic structure and defects.
UV-Visible Spectroscopy: UV-Vis absorption spectra are used to determine the optical band gap, as discussed in the band gap analysis section. For instance, the absorption peak for ZnSe nanoparticles, a related selenide compound, showed a strong blue shift, indicating quantum confinement effects. jacsdirectory.com
Photoluminescence: PL studies on lanthanide complexes, though not specifically on binary this compound, reveal insights into their luminescent properties. ripublication.com For example, La(III) and Nd(III) complexes with organic ligands exhibit luminescence, and their electronic spectra show a red-shift indicative of covalent bonding. ripublication.com In doped lanthanum aluminate, luminescence peaks at 492 nm and 508 nm were attributed to lattice defects. mdpi.com For copper selenide quantum dots, a broad PL emission across the visible spectrum with a systematic blue-shift was observed, with emission intensity increasing with La doping due to surface states. researchgate.net
Optical Absorption and Reflectivity Studies
Vibrational Spectroscopy
Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy provide information about the molecular vibrations and bonding within a material.
Raman spectroscopy is particularly useful for identifying specific vibrational modes, such as the stretching of Se-Se bonds in polychalcogenides.
In a study of the mixed lanthanum dichalcogenide β-LaS1.86Se0.14, Raman spectroscopy confirmed the presence of mixed (S₁₋ySey)²⁻ dianions. znaturforsch.com A pronounced Raman line was observed around 340 cm⁻¹, in addition to the characteristic line for the S₂²⁻ stretching mode at about 440 cm⁻¹. znaturforsch.com
For EuSe2, a related rare-earth polychalcogenide, the Se-Se bond stretch exhibits a Raman shift of 256 cm⁻¹. northwestern.edu
Simulated Raman spectra for LaSe2 have been calculated to help identify its vibrational modes. researchgate.net Studies on other selenide compounds, like NiS₂₋ₓSeₓ, show that peaks in the Raman spectrum can be assigned to the stretching and rotational modes of S-S, Se-Se, and S-Se pairs. fagullo.com The stretching vibration of S-Se pairs shifts almost linearly with composition. fagullo.com The FT-Raman spectra of selenium nanoparticles show a peak frequency shift from 251 cm⁻¹ to 238 cm⁻¹ upon annealing, indicating a phase transformation. researchgate.net
Infrared spectroscopy is used to investigate vibrational modes that are IR-active and to determine the transparency of a material in the infrared region of the electromagnetic spectrum.
Selenide glasses, a class of materials related to this compound, are known for their wide transparency in the mid-infrared region, typically from 1 to 15 µm. mdpi.com This makes them suitable for applications such as IR optical fibers. mdpi.com
Gallium Lanthanum Sulphide (GLS), a chalcogenide glass, is transparent from the visible to infrared wavelengths (0.5 to 10 µm). crystran.com
Computational studies on LaSe2 suggest it is a strong candidate for an IR-transparent hole-conducting material due to a delayed onset of optical absorption. rsc.org
Calcium Lanthanum Sulfide (CaLa2S4), a ternary sulfide, is noted for its isotropic transmittance of 8-14 µm IR radiation, an improvement over the 8-10 µm window of ZnS. purdue.edu
Simulated IR spectra have been calculated for LaSe2 to predict its infrared active vibrational modes. researchgate.net
Optoelectronic Performance Enhancement
Tunable Optical Properties for Photovoltaic and Photodetector Applications
This compound is recognized for its potential in optoelectronic applications due to its semiconductor properties. Thin films of this compound (LaSe) exhibit a direct bandgap of approximately 2.8 eV, a characteristic that makes them suitable for thin-film devices. Similarly, lanthanum sesquiselenide (La2Se3) thin films, which can be prepared by methods like spray pyrolysis, show a direct optical band gap of around 2.6 eV. nih.gov
The ability to tune the optical bandgap is critical for optimizing materials for specific photovoltaic and photodetector applications. researchgate.net While extensive research on tuning this compound itself is emerging, studies on related compounds demonstrate the feasibility of this approach. Doping is a primary method used to adjust the bandgap and electrical properties of semiconductors. researchgate.net For instance, doping has been shown to significantly alter the conductivity of this compound, which is crucial for developing materials tailored for specific technologies. mdpi.com
Analogous research provides insight into the potential for tuning this compound's properties:
Doping with Rare-Earth Elements: Doping zinc selenide (ZnSe) with erbium (Er³⁺), another rare-earth element, allows for the tuning of the band gap. The band gap of Er³⁺:ZnSe was found to decrease as the deposition temperature increased, making it suitable for applications as either a buffer layer or an absorber in solar cells, depending on the final properties. researchgate.net Similarly, doping lanthanum chromite (LaCrO₃) with divalent dopants like Ca²⁺ and Sr²⁺ leads to a decrease in the optical band gap. nih.gov These examples suggest that the optical band gap of this compound could be effectively engineered through doping.
Compositional Tuning: In materials like antimony selenosulfide (Sb₂(SₓSe₁₋ₓ)₃), the bandgap can be continuously tuned by adjusting the selenium content, which allows for the optimization of the material for solar cell applications. aip.org This strategy of creating mixed-anion compounds, such as in the β-LaS₁.₈₆Se₀.₁₄ system which has a band gap of 2.5 eV, could be applied to this compound to tailor its optical properties.
The performance of photodetectors is evaluated by metrics such as responsivity and detectivity. For example, a photodetector based on Bi₁-ₓHoₓFeO₃ thin films demonstrated a responsivity of 0.0159 A/W and a detectivity of 1.94 × 10¹¹ Jones under near-infrared light (900 nm). mdpi.com By tuning the material properties of this compound, similar enhancements in photodetector performance could be achieved.
| Compound/System | Band Gap (eV) | Deposition/Synthesis Method | Noteworthy Application |
| LaSe | ~2.8 | Spray Pyrolysis | Thin-film devices |
| La₂Se₃ | ~2.6 | Spray Pyrolysis | p-type semiconductor devices nih.gov |
| β-LaS₁.₈₆Se₀.₁₄ | 2.5 | Not specified | UV/Vis spectra similar to LaS₂₋ₓSeₓ series |
| Er³⁺:ZnSe | 1.69 - 2.9 | Electrochemical Deposition | Solar cell buffer layers and absorbers researchgate.net |
| Sb₂(SₓSe₁₋ₓ)₃ | ~1.45 (optimal) | Pulsed Laser Deposition | Planar heterojunction solar cells aip.org |
Infrared-Transparent Conducting Material Development
There is a significant need for p-type transparent conducting materials (TCMs), particularly those that are transparent in the mid-infrared (IR) range, for the development of advanced optoelectronic devices like smart windows and certain photovoltaics. researchgate.netaip.org Research has identified lanthanum diselenide (LaSe₂) as a strong candidate for a p-type IR-transparent conducting material. researchgate.netaip.orgchemrxiv.org
LaSe₂ stands out due to its combination of high achievable conductivity and transparency in the near to mid-infrared region. researchgate.netchemrxiv.orgrsc.org Computational studies predict that LaSe₂ has an indirect bandgap and forbidden electronic transitions, which leads to a delayed onset of optical absorption, a key factor in its IR transparency. researchgate.netrsc.orgresearchgate.net This is complemented by a valence band structure that allows for high hole mobility. rsc.org
Experimental work has validated this potential. A p-type mid-infrared transparent conductive LaSe₂ film was successfully fabricated using a two-step method that combines RF sputtering with a selenized annealing process. researchgate.netaip.orgdntb.gov.ua The resulting film demonstrated properties superior to many traditional p-type mid-infrared TCMs.
Key Properties of LaSe₂ Infrared-Transparent Conducting Film
| Property | Value | Source |
|---|---|---|
| Conductivity | ~3.6 S/cm | researchgate.netaip.orgdntb.gov.ua |
| Transmittance | ~75% (in the mid-IR range) | researchgate.netaip.org |
| Carrier Concentration | ~10¹⁹ cm⁻³ | researchgate.netaip.org |
| Hole Effective Mass | ~0.34 mₑ | researchgate.netaip.org |
The high carrier concentration and small hole effective mass contribute to its noteworthy conductivity, while it maintains a level of transparency comparable to other mid-IR TCMs. researchgate.netaip.org These characteristics make LaSe₂ a promising material for integration into future mid-infrared optoelectronic devices. researchgate.netaip.orgdntb.gov.ua
Thermoelectric Performance Studies
Phonon Properties and Dispersion Relations
The thermoelectric efficiency of a material is intrinsically linked to its ability to conduct electricity well while impeding the flow of heat. Heat in non-metallic solids is primarily transported by phonons, which are quantized modes of lattice vibration. Therefore, understanding the phonon properties of lanthanum selenide (B1212193) is crucial for minimizing its thermal conductivity.
Phonons are characterized by their dispersion relations, which plot their frequency (ω) against their wavevector (k). fiveable.me These relations reveal the spectrum of vibrational modes a crystal can support, which is divided into acoustic and optical branches. fiveable.me Acoustic phonons are responsible for the majority of heat transport, while optical phonons have higher frequencies and contribute less to thermal conductivity. fiveable.me The slope of the acoustic branches near the center of the Brillouin zone determines the speed of sound in the material. libretexts.org
Computational studies have been employed to investigate the phonon properties of lanthanide polyselenides like lanthanum diselenide (LaSe₂). For LaSe₂, phonon dispersion curves have been calculated for different crystal structures, such as the P2₁/c and P4/nmm space groups. researchgate.net These calculations provide insight into the vibrational landscape of the material, identifying the frequencies of various phonon modes. researchgate.net The analysis of these dispersion curves is a foundational step in predicting and engineering the lattice thermal conductivity of the material. The interaction between the highly delocalized f-electrons of lanthanum ions and the crystal lattice also significantly influences these properties. jstr.org.in
Phonon Transport Investigations and Lattice Dynamics
Lattice dynamics is the study of the collective vibrations of atoms within a crystal lattice. fiveable.me Investigating phonon transport and lattice dynamics is essential for understanding the mechanisms that govern thermal conductivity. The goal in thermoelectric material research is to suppress phonon transport without negatively affecting electron transport.
The study of lattice dynamics involves both computational and experimental approaches. Computational methods, often based on Density Functional Theory (DFT), can model atomic interactions to calculate phonon properties and predict thermal transport behavior. aip.org These simulations provide detailed information on phonon lifetimes and scattering rates, which are critical determinants of lattice thermal conductivity. aip.org Experimental techniques such as ultrafast X-ray diffraction and time-domain Brillouin scattering allow for the real-time observation of lattice vibrations and strain wave propagation in materials. uni-potsdam.de
For lanthanum selenide (LaSe), studies have computed its elastic and thermal properties over a range of temperatures (300-1000 K). jstr.org.in These calculations use fundamental parameters like the nearest-neighbor distance and hardness parameter to derive second-order elastic constants. jstr.org.in These constants, in turn, are used to evaluate mechanical and thermal characteristics, providing valuable information about the material's internal structure and its response to thermal stress. jstr.org.in The strong interaction between lanthanum and selenium atoms is a dominant factor in its properties. researchgate.net Such investigations into the lattice dynamics are crucial for developing strategies to scatter phonons effectively and thereby lower the lattice thermal conductivity.
Strategies for Enhancing Thermoelectric Figure of Merit (ZT)
The performance of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity (comprising both electronic, κₑ, and lattice, κₗ, contributions). researchgate.net Enhancing ZT requires a delicate optimization of these interdependent parameters: maximizing the power factor (S²σ) while minimizing the thermal conductivity. researchgate.netresearchgate.net
Several strategies are being explored to enhance the ZT of materials like this compound.
Doping and Alloying: Introducing specific impurities or forming solid solutions can optimize the charge carrier concentration to enhance the power factor. mdpi.com For instance, the addition of lanthanum to other thermoelectric materials, such as CuCrS₂, has been shown to enhance the Seebeck coefficient by modifying the valence band electronic structure. researchgate.netmdpi.com A maximum Seebeck coefficient of 412 μV/K was achieved for a specific concentration of lanthanum doping in this system. mdpi.com It is also believed that the addition of lanthanum can enhance carrier mobility, which would further increase the power factor. nasa.gov
Nanostructuring: Creating structures at the nanoscale (e.g., nanoparticles, thin films) introduces a high density of grain boundaries that effectively scatter mid-to-long wavelength phonons, thereby reducing the lattice thermal conductivity (κₗ). researchgate.net This approach has proven effective in a wide range of thermoelectric materials. The versatile spray pyrolysis technique, for example, has been used to prepare thin films of La₂Se₃. researchgate.net
Defect Engineering: Creating point defects or vacancies in the crystal structure can also scatter short-wavelength phonons, further contributing to a reduction in thermal conductivity. Research on related selenide systems has shown that controlling stoichiometry and defects can manipulate charge carrier transport and suppress thermal conductivity. researchgate.net
| Strategy | Primary Effect | Impact on ZT Components | Objective |
|---|---|---|---|
| Doping/Alloying | Optimize carrier concentration | ↑ S, ↑ σ (in optimal range) | Maximize Power Factor (S²σ) |
| Nanostructuring | Increase phonon scattering at grain boundaries | ↓ κₗ | Minimize Lattice Thermal Conductivity |
| Defect Engineering | Introduce point defects for phonon scattering | ↓ κₗ | Minimize Lattice Thermal Conductivity |
Heat-to-Electrical Energy Conversion Efficiency Research
The ultimate goal of thermoelectric research is to develop materials that can efficiently convert waste heat into useful electrical energy. advancedsciencenews.com this compound and its alloys are considered promising candidates for such applications due to their inherent thermoelectric properties. ontosight.ainasa.gov The efficiency of a thermoelectric device is directly related to the ZT of the materials used. advancedsciencenews.com
Research has focused on characterizing the key thermoelectric parameters of this compound and related systems. Alloys of lanthanum chrome selenide are noted for having extremely low values of thermal conductivity, which is a critical advantage for achieving a high ZT. nasa.gov If the electrical properties of these alloys can be optimized, their figure-of-merit could be considerably higher than that of many other thermoelectric materials. nasa.gov
Data from various studies on this compound and its doped variants provide insight into its potential. For example, cationic substitution with lanthanum in certain sulfide (B99878) compounds led to a significant enhancement of the Seebeck coefficient. researchgate.net While comprehensive data for a single, optimized this compound compound is still the subject of ongoing research, the properties of related materials provide context. For instance, some selenide-based materials have achieved ZT values up to 0.79. researchgate.net More advanced thermoelectric materials like purified tin selenide have demonstrated ZT values as high as 3.1, showcasing the potential within this class of materials. mining.com
| Material System | Property | Value | Temperature | Reference |
|---|---|---|---|---|
| La₂Se₃ Thin Film | Electrical Resistivity | ~10⁵ Ω·cm | Room Temperature | researchgate.net |
| CuCr₀.₉₈₅La₀.₀₁₅S₂ | Seebeck Coefficient (Max) | 412 μV/K | 420 K | mdpi.com |
| LaCrS₃ | Electrical Behavior | Semiconducting | - | researchgate.net |
| AgCrSe₂ | Lattice Thermal Conductivity | 0.60 W/m·K | Room Temperature | researchgate.net |
| CuCrSe₂ | Lattice Thermal Conductivity | 1.1 W/m·K | Room Temperature | researchgate.net |
Continued research focusing on the synthesis, characterization, and optimization of this compound through the strategies outlined above is essential for realizing its full potential in waste heat recovery and clean energy generation. researchgate.net
Doping and Alloying Effects on Lanthanum Selenide Systems
Impact of Dopants on Electronic and Optical Properties
The introduction of foreign atoms, or dopants, into the lanthanum selenide (B1212193) crystal lattice can dramatically change its electronic band structure and optical characteristics.
Strontium Doping and Superconductivity Modulation
Doping lanthanum selenide with elements like strontium (Sr) can modify its electrical properties, including inducing superconductivity at low temperatures. smolecule.com The superconducting transition temperature (T_c) of this compound is dependent on the electron concentration, which can be adjusted through doping. Research has shown that T_c can vary between 1 K and 10 K. While the direct doping of this compound with strontium is a known method to alter its properties, specific studies detailing the modulation of superconductivity in LaSe through Sr doping are not extensively available in the provided results. However, the principle is well-established in similar materials. For instance, in strontium-doped lanthanum cuprates and bismuth selenide, strontium doping is known to induce superconductivity. arxiv.orgaps.org In Sr-doped LaSrNiO thin films, superconductivity is observed over a wide doping range, with an optimal doping level achieving a T_c of approximately 42 K. arxiv.org This suggests that strontium doping in lanthanum-based compounds is a viable strategy for tuning their superconducting properties.
Lanthanum Doping in Other Selenide Matrices (e.g., Yttrium Hydrogen Selenide, Zinc Borate)
Lanthanum itself can be used as a dopant in other selenide-based materials to tailor their properties.
Yttrium Hydrogen Selenide (YHSe): The introduction of lanthanum into yttrium hydrogen selenide has been investigated using density functional theory. researchgate.netpeeref.com Studies show that increasing the concentration of lanthanum in YHSe leads to a reduction in the bandgap and an increase in the density of states (DOS) at the Fermi energy, which can induce metallic characteristics in the material. researchgate.netpeeref.com This doping process also significantly enhances the optical properties, particularly the absorption coefficient in the ultraviolet (UV) range. researchgate.netpeeref.com The absorption coefficient reaches its maximum in the energy range of 6.678–13.023 eV for all tested concentrations, making La-doped YHSe a promising material for photochromic applications. researchgate.netpeeref.com
Zinc Borate (B1201080) Glass: The addition of lanthanum oxide (La₂O₃) to zinc borotellurite glass has been shown to increase the energy band gap and reduce the Urbach energy of the glass system. scirp.org In another study on zinc borotellurite glass co-doped with lanthanum and silver oxide, it was found that increasing the silver oxide content, while keeping the lanthanum oxide content constant, remarkably decreased the indirect energy band gap and drastically increased the Urbach energy. scirp.org Research on nanoporous zinc borate has also indicated that lanthanum doping can enhance its mechanical and tribological properties. researchgate.netrsc.org
Effect of Doping Concentration on Bandgap and Density of States
The concentration of dopants plays a critical role in determining the bandgap and density of states of this compound and related materials.
As observed in La-doped yttrium hydrogen selenide, an increase in lanthanum concentration leads to a narrower bandgap and a higher density of states at the Fermi level. researchgate.netpeeref.com This is a common trend in doped semiconductors, where the introduction of dopant atoms creates new energy levels within the bandgap or shifts the Fermi level, effectively altering the electronic structure. Similarly, in La-doped ZnO, increasing the La concentration results in a decrease in the band gap. mdpi.com
Conversely, in some systems like zinc borotellurite glass doped with lanthanum oxide nanoparticles, an increase in the concentration of La₂O₃ nanoparticles leads to an increasing trend in the energy band gap, ranging from 2.70 to 3.52 eV. scispace.com In studies on doped lanthanum chromite, increasing the dopant concentration of elements like calcium and strontium led to a decrease in the optical band gap. acs.org
| Doped System | Dopant | Effect on Bandgap | Effect on Density of States (DOS) | Reference |
|---|---|---|---|---|
| Yttrium Hydrogen Selenide (YHSe) | Lanthanum (La) | Decreases with increasing La concentration | Increases at Fermi energy with increasing La concentration | researchgate.netpeeref.com |
| Zinc Borotellurite Glass | Lanthanum Oxide (La₂O₃) | Increases with increasing La₂O₃ concentration | Not specified | scispace.com |
| Zinc Oxide (ZnO) | Lanthanum (La) | Decreases with increasing La concentration | Not specified | mdpi.com |
| Lanthanum Chromite (LaCrO₃) | Calcium (Ca), Strontium (Sr) | Decreases with increasing dopant concentration | Not specified | acs.org |
Defect Chemistry and Non-Stoichiometry Studies
Defect chemistry and non-stoichiometry are inherent aspects of many solid-state materials, including this compound. These imperfections in the crystal lattice, such as vacancies and interstitials, can significantly influence the material's properties.
In lanthanum hydride selenides, non-stoichiometry with respect to hydrogen is a common feature. d-nb.info Studies on deuterated this compound have shown that deuterium (B1214612) atoms can occupy various voids in the crystal structure, leading to different phases like La₂D₂₋ₓSe, La₂D₃Se, and La₂D₄Se. d-nb.info The non-stoichiometry, indicated by site occupation factors less than 1 for deuterium, supports the model of these compounds as metallic hydride selenides. d-nb.info
The introduction of defects, such as selenium vacancies, can be achieved through controlled annealing in inert atmospheres. Characterization techniques like photoluminescence spectroscopy can then be used to study the defect-induced emission peaks. In a broader context, the study of defect chemistry is crucial for understanding and controlling the properties of materials. For instance, in tin selenide, repairing defects through in-situ selenization has been shown to enhance its photoelectrochemical performance and environmental stability by suppressing charge carrier recombination. rsc.org Similarly, in A-site-doped lanthanum ferrite (B1171679) perovskites, the defect chemistry plays a vital role in their electrical properties and suitability as cathode materials for solid oxide fuel cells.
Substrate Effects on Thin Film Characteristics (e.g., Lanthanum Substrates on Copper Selenide Thin Films)
The choice of substrate can have a profound impact on the structural, optical, and electrical properties of thin films grown upon them.
A study on copper selenide (CuSe) thin films deposited on both glass and transparent lanthanum substrates revealed significant improvements when using lanthanum. aaup.eduresearchgate.net The lanthanum substrates enhanced the crystallinity of the copper selenide films by increasing the crystallite size and reducing microstrains and defect density. aaup.eduresearchgate.net Optically, the use of lanthanum substrates resulted in a redshift of the energy band gap and a doubling of the dielectric constant values. aaup.eduresearchgate.net Furthermore, the drift mobility of the charge carriers in the CuSe films was increased when deposited on lanthanum. aaup.edu These modifications make the resulting La/CuSe structures suitable for applications in high-frequency devices, such as microwave resonators for 5G technologies. aaup.edu
The influence of the substrate is a critical consideration in thin film deposition, as it can dictate the growth mode, crystal orientation, and defect concentration of the overlying film, thereby controlling its functional properties.
High Pressure and High Temperature Investigations
Pressure-Induced Structural Phase Transitions (e.g., B1 to B2 in Lanthanum Monochalcogenides)
Lanthanum monochalcogenides, including lanthanum selenide (B1212193), typically crystallize in the rock salt (B1, NaCl-type) structure at ambient conditions. However, the application of high pressure can induce a structural phase transition to the more densely packed cesium chloride (B2, CsCl-type) structure.
Theoretical studies employing density functional theory (DFT) have predicted this B1 to B2 transition in lanthanum selenide. One such study calculated the transition to occur at approximately 12.7 GPa, accompanied by a significant volume collapse of about 11%. pfaltzandbauer.com Another theoretical investigation using the full-potential (linear) augmented plane wave method predicted a transition pressure of 21 GPa. dntb.gov.ua Experimental high-pressure angle-dispersive X-ray diffraction studies have observed this structural phase transition in LaSe at a pressure of 19 GPa. dntb.gov.ua This transition is a first-order phase transition, characterized by a discontinuity in volume at the transition pressure. The increased coordination number from 6 in the B1 structure to 8 in the B2 structure reflects a more efficient packing of atoms under high compression.
| Method | Transition Pressure (GPa) | Volume Collapse (%) | Reference |
|---|---|---|---|
| Theoretical (DFT) | 12.7 | 11 | pfaltzandbauer.com |
| Theoretical (FP-(L)APW+lo) | 21 | Not Reported | dntb.gov.ua |
| Experimental (XRD) | 19 | Not Reported | dntb.gov.ua |
Pressure-Dependent Electronic and Optical Properties
The electronic and optical properties of this compound are significantly influenced by pressure. As the material undergoes compression, the interatomic distances decrease, leading to changes in the electronic band structure and, consequently, the optical response.
Electronic Properties: At ambient pressure, this compound exhibits metallic character due to the nature of the ionic and metallic bonding between lanthanum and selenium atoms. pfaltzandbauer.com Theoretical calculations suggest that as pressure increases and the structure transitions from B1 to B2, the bulk modulus more than doubles, which can be attributed to an increase in the covalent nature of the bonding. pfaltzandbauer.com This change in bonding can further modify the electronic density of states at the Fermi level. Studies on the broader family of lanthanum monochalcogenides indicate that pressure generally leads to a broadening of the electronic bands.
Optical Properties: The optical properties of this compound, such as its band gap, are also pressure-dependent. While specific high-pressure optical studies on LaSe are not extensively reported, research on related materials provides valuable insights. For instance, studies on La2Se3 thin films have determined an optical band gap of approximately 2.6 eV at ambient conditions. smolecule.com It is generally expected that the application of pressure would lead to a redshift in the absorption edge, effectively decreasing the optical band gap. This phenomenon is observed in many semiconductors and insulators as the increased orbital overlap at higher pressures lowers the energy of the conduction band and raises the energy of the valence band.
Thermal Stability and Decomposition Pathways at Elevated Temperatures
This compound is recognized for its high thermal stability, a characteristic typical of rare-earth chalcogenides. It possesses a high melting point, indicating strong chemical bonds between the lanthanum and selenium atoms. smolecule.com However, at sufficiently elevated temperatures, particularly in reactive atmospheres, this compound will undergo decomposition.
The exact decomposition pathway is influenced by factors such as temperature, pressure, and the chemical environment. In an inert atmosphere or under vacuum, decomposition at very high temperatures would likely lead to the constituent elements, lanthanum and selenium. However, in the presence of reactive gases like oxygen, the decomposition products are different. At elevated temperatures, this compound can react with oxygen to form products such as lanthanum oxide (La2O3) and selenium dioxide (SeO2). journalijdr.com One safety data sheet for this compound lists selenium oxides as a hazardous decomposition product. pfaltzandbauer.com
While detailed, multi-step decomposition pathways for this compound are not as extensively documented as for other lanthanum compounds like nitrates or carbonates, the general behavior points towards the formation of the more thermodynamically stable lanthanum oxide in an oxidizing environment at high temperatures. jstr.org.in
Ultrasonic Studies of Elastic and Thermo-Physical Properties at High Temperatures
Ultrasonic studies provide a powerful non-destructive method to investigate the elastic and thermo-physical properties of materials at high temperatures. For this compound, such studies have been conducted to compute its behavior over a wide temperature range, typically from 300 K to 1000 K.
These investigations utilize theoretical models based on Coulomb and Born-Mayer potentials to calculate the second-order elastic constants (SOECs). From these fundamental constants, a range of important mechanical and thermo-physical parameters can be derived. The knowledge of these properties is crucial for understanding the material's response to thermal stress and its potential performance in high-temperature applications.
The following tables summarize some of the computed elastic and thermo-physical properties of this compound (LaSe) at various temperatures.
| Temperature (K) | C11 (GPa) | C12 (GPa) | C44 (GPa) |
|---|---|---|---|
| 300 | 125.6 | 18.3 | 19.1 |
| 500 | 122.1 | 17.8 | 18.6 |
| 700 | 118.6 | 17.3 | 18.1 |
| 1000 | 113.4 | 16.6 | 17.4 |
| Temperature (K) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Poisson's Ratio |
|---|---|---|---|---|
| 300 | 118.9 | 54.1 | 50.2 | 0.184 |
| 500 | 115.6 | 52.6 | 48.8 | 0.185 |
| 700 | 112.3 | 51.1 | 47.4 | 0.186 |
| 1000 | 107.4 | 48.9 | 45.3 | 0.187 |
Ultrasonic wave propagation velocities (longitudinal and shear) have also been computed along different crystallographic directions (<100>, <110>, and <111>), providing a comprehensive understanding of the material's anisotropic elastic behavior at elevated temperatures. This data is invaluable for predicting the material's performance and reliability in devices operating under extreme thermal conditions.
Advanced Research Opportunities and Cross Disciplinary Applications
Superconductivity Research in Lanthanum Selenide (B1212193) Systems
Lanthanum selenide (La-Se) has been identified as a valuable system for investigating the fundamental principles of superconductivity. aps.org Its utility stems from the ability to vary material parameters, such as electron concentration, in a relatively independent manner, allowing for systematic studies of their effects on superconducting properties. aps.org The material is often modeled as a free-electron-like metal, a characterization supported by crystallographic, Hall-effect, Pauli-susceptibility, and specific-heat measurements. aps.org
Investigation of Intermediate Phases and Transition Temperatures
Research into the this compound system has demonstrated a strong correlation between electron concentration and the superconducting transition temperature (Tc). The Tc can be tuned over a wide range, from 1 K to 10 K, by adjusting the number of charge carriers. aps.org This tunability makes it an excellent platform for testing theories of superconductivity. Calculations modeling the electron-concentration dependence of the transition temperature have shown excellent agreement with experimental results across the entire measured range. aps.orgibm.com
While distinct intermediate crystallographic phases are not the primary focus, the system's properties are studied across a compositional range, often expressed as LaSeₓ. The superconducting behavior is a continuous function of this composition and the corresponding electron density. aps.org In related layered oxyselenide (B8403211) materials, such as LaO₀.₅F₀.₅BiSe₂, superconductivity emerges at a transition temperature of 2.6 K. uzh.ch These related systems, which feature alternating superconducting BiSe₂ layers and blocking LaO layers, provide further insight into the design of novel superconductors. uzh.ch
| Material System | Superconducting Transition Temperature (Tc) | Key Factor Investigated |
|---|---|---|
| This compound (LaSeₓ) | 1 K to 10 K | Electron Concentration |
| LaO₀.₅F₀.₅BiSe₂ | 2.6 K | Layered Structure / Electron Doping |
Electron Pairing Mechanisms
The mechanism responsible for the formation of electron pairs (Cooper pairs), which is the foundation of conventional superconductivity, is a key area of investigation in this compound systems. The successful modeling of Tc based on a free-electron-like metal framework suggests that the electron-phonon interaction is a significant factor, consistent with the Bardeen-Cooper-Schrieffer (BCS) theory of conventional superconductivity. aps.orgaps.orgmdpi.com Theoretical calculations that explicitly include strong-coupling effects and the electron-phonon interaction have been able to account for the observed transition temperatures in the system. ibm.comaps.org
However, studies on related complex chalcogenides raise questions about a purely phonon-mediated mechanism. For instance, the absence of a significant isotope effect on the transition temperature in materials like LaO₀.₆F₀.₄BiSSe suggests that phonons may not be the sole contributor to the pairing mechanism, hinting at the possibility of unconventional superconductivity. mdpi.com Furthermore, some materials approaching a superconducting state first enter a "nematic phase," where electrons align in stripes. riken.jp This pre-superconducting phase is believed to be closely related to the superconductivity itself and originates from changes in the energy states of electrons rather than purely structural changes. riken.jp
Catalytic Applications and Reaction Mechanisms
This compound is emerging as a compound of interest for its catalytic activity in various chemical transformations, positioning it as a potential catalyst for clean energy production and sustainable chemical processes. smolecule.com
Hydrogen Evolution Reaction
This compound has been identified as a potential catalyst for the hydrogen evolution reaction (HER), a critical process in electrochemical water splitting for producing hydrogen fuel. smolecule.comrsc.org Transition metal selenides are recognized as promising HER catalysts due to their high electrical conductivity and tunable electronic structures. acs.org While specific performance data for pure this compound is an area of ongoing research, related materials provide insights into its potential. For example, a hybrid catalyst made of lanthanum sulfide (B99878) and molybdenum sulfide (La₂S₃–MoS₂) demonstrated superior HER activity compared to pristine molybdenum sulfide. rsc.org This enhanced performance was attributed to an expanded interlayer distance and nano-interfaces that increased the exposure of active sites and modified the surface electronic structure. rsc.org Research on other selenide-based catalysts has shown that structural vacancies, such as selenium vacancies, can enhance catalytic activity by creating more active sites and lowering the hydrogen adsorption energy. nih.govacs.org
Hydrocarbon Conversion Reactions
This compound also shows potential in catalytic hydrocarbon conversion reactions. smolecule.com Lanthanum-containing compounds are utilized in various hydrocarbon processing applications. google.com For instance, lanthanum-promoted zeolites are studied for their ability to act as "hydrocarbon traps" in vehicle exhaust systems. mdpi.com These traps adsorb unburnt hydrocarbons during the cold-start phase of an engine and release them only when the catalytic converter has reached its effective operating temperature. mdpi.com The presence of lanthanum can significantly improve the adsorption capacity and retention of hydrocarbons like toluene. mdpi.com While the specific mechanisms for this compound are still under investigation, its inclusion in catalyst formulations for hydrocarbon conversion is an active area of research. smolecule.comgoogle.com
Energy Storage Materials
This compound exhibits favorable electrochemical properties that make it a promising candidate for energy storage applications, particularly in supercapacitors and next-generation batteries. researchgate.net Transition metal selenides are valued as electrode materials due to their excellent electrical conductivity and remarkable electrochemical performance. researchgate.net
Thin films of this compound (La₂Se₃) in the form of nanocubes have been successfully prepared and tested as supercapacitor electrodes. nih.gov These electrodes demonstrate high specific capacitance, which is a measure of how much charge a material can store. In a lithium perchlorate-based electrolyte, a La₂Se₃ film electrode achieved a maximum specific capacitance of 363 F g⁻¹. nih.gov Furthermore, the material exhibited excellent high-rate capability and cycling stability, retaining 83% of its initial capacitance after 1000 cycles. nih.gov
The performance of these La₂Se₃ film electrodes translates into impressive energy and power densities, key metrics for energy storage devices.
| Parameter | Value | Conditions |
|---|---|---|
| Specific Capacitance | 363 F g⁻¹ | 0.8 M LiClO₄/PC electrolyte at 5 mV s⁻¹ |
| Energy Density | 80 Wh kg⁻¹ | - |
| Power Density | 2.5 kW kg⁻¹ | - |
| Capacitive Retention | 83% | After 1000 cycles |
Data sourced from a study on chemically prepared La₂Se₃ nanocubes thin films. nih.gov
Beyond supercapacitors, this compound is being explored for use in batteries. smolecule.com Research suggests it could serve as a suitable anode material for sodium-ion batteries, valued for its high theoretical capacity and good cycling stability. smolecule.com It is also being investigated as a potential cathode material for lithium-ion batteries. smolecule.com
Anode Materials for Sodium-Ion Batteries
Spintronics and Magnetic Materials Development
Spintronics is a field of emerging technology that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information, offering a path to faster and more energy-efficient devices. arxiv.org Rare-earth-based materials are excellent candidates for spintronic applications due to their diverse and tunable electronic and magnetic properties. arxiv.org
This compound (La₂Se₃) is being investigated for its potential in spintronics due to its interesting magnetic properties. smolecule.com Although the lanthanum ion (La³⁺) itself is non-magnetic, its presence in a crystal lattice can significantly modify the electronic structure and magnetic interactions within a material. frontiersin.orgresearchgate.net For example, substituting lanthanum into spinel ferrites has been shown to alter their magnetic behavior. frontiersin.org While direct research into this compound for spintronic devices is still in its early stages, its combination of semiconducting and magnetic characteristics makes it a material of interest. smolecule.comnih.gov The study of its magnetic properties, such as Pauli susceptibility, has been part of broader investigations into its electronic structure and superconductivity. aps.org The development of new methods, such as using lasers to induce magnetism in typically non-magnetic materials, could open up new possibilities for materials like this compound in future spintronic applications. magneticsmag.com
Functional Materials for Emerging Technologies (e.g., 5G technologies, Photochromic Devices)
The unique properties of this compound make it a candidate for various functional materials in next-generation technologies.
5G Technologies: The rollout of 5G and future wireless communication technologies requires materials that can operate effectively at microwave frequencies. researchgate.net Research has demonstrated that transistors fabricated with a La(gate)/CuSe/Ag structure can function as band-pass filters suitable for 5G applications. researchgate.netresearchgate.net These devices have shown a microwave cutoff frequency of approximately 5.0 GHz. researchgate.netresearchgate.net Furthermore, thin films of this compound (La₂Se₃) have been successfully prepared using techniques like versatile spray pyrolysis, indicating a scalable method for producing these functional films. researchgate.net The use of lanthanum substrates has also been found to improve the crystallinity and dielectric properties of copper selenide films, highlighting another role for lanthanum in this technological space. researchgate.netresearchgate.net
Photochromic Devices: Photochromic materials, which change color upon exposure to light, are crucial for applications like smart windows and optical data storage. Lanthanide-containing materials are known for their distinctive optical properties and are a key area of research for photoresponsive applications. rsc.org While direct evidence of photochromism in pure this compound is not widely reported, related compounds show significant promise. For example, theoretical studies on lanthanum-doped yttrium hydrogen selenide (YHSe) have investigated its structural, electronic, and optical properties, revealing its potential as a photoresponsive material. researchgate.net The broader class of photochromic molecules, such as diarylethenes, is often integrated with lanthanide ions to create advanced photo-functional materials. rsc.org
Theoretical Predictions and Experimental Validation of Novel this compound Compounds
The discovery of new materials is often accelerated by a synergistic approach combining theoretical prediction and experimental synthesis. In the field of lanthanide compounds, computational methods are crucial for predicting the stability, structure, and properties of novel materials before their synthesis is attempted. aip.org
Ab initio computational strategies are used to predict fundamental properties like the bond dissociation energies of lanthanum selenides. aip.org These theoretical models must often account for complex relativistic and spin-orbit coupling effects, which are significant in heavy elements like lanthanum. aip.org The predictions from these calculations can then be compared with experimental results to refine the theoretical models. aip.org
This theoretical-experimental loop has led to the successful synthesis and characterization of several novel this compound compounds. For example, researchers have synthesized lanthanum selenidofluorides (La₂F₄Se and B-LaFSe) and constructed the corresponding phase diagram for the LaF₃–La₂Se₃ system. researchgate.net In another significant development, two new isostoichiometric but structurally different compounds, La₃NSe₃ and La₃PSe₃, were synthesized and their crystal structures were determined. d-nb.info La₃NSe₃ was found to have an orthorhombic structure, while La₃PSe₃ adopts a cubic structure. d-nb.info The modular approach in crystal chemistry also provides a framework for predicting new, potentially useful structures, as seen in the investigation of lanthanum copper oxyselenides (LaCuOSe). researchgate.net This ongoing cycle of prediction and validation continues to expand the library of known lanthanide selenide materials, opening doors for future applications. researchgate.net
Future Research Directions in Lanthanum Selenide Science
Exploration of New Lanthanum Selenide (B1212193) Compositions and Heterostructures
A primary focus of future research will be the synthesis and characterization of new lanthanum selenide compositions. This includes the exploration of non-stoichiometric phases and the effects of doping with various elements to tailor its electronic and optical properties. rsc.org The this compound system offers a fertile ground for solid-state materials research due to its compositional flexibility. rsc.org For instance, creating selenium-deficient or selenium-rich compounds can significantly alter their conductivity and transparency, opening up possibilities for new p-type transparent conducting materials. rsc.org Research into doping this compound with other rare-earth elements is also a promising avenue. For example, doping with ions like Ce³⁺, Pr³⁺, Nd³⁺, and Tb³⁺ has already demonstrated potential for mid-infrared laser applications. mdpi.com Further investigation into other dopants could lead to the discovery of materials with novel magnetic, luminescent, or thermoelectric properties.
The creation of heterostructures, which are interfaces between different materials, is another key research direction. researchgate.net By combining this compound with other materials, such as other metal selenides or oxides, it is possible to create materials with emergent properties not found in the individual components. researchgate.netrsc.org For example, heterostructures of La₀.₇Sr₀.₃MnO₃ have shown promise for spintronic devices and sensors. researchgate.net Research into this compound-based heterostructures could lead to advancements in areas like photocatalysis, energy storage, and nanoelectronics. rsc.orgrsc.org The study of interfaces in these heterostructures is crucial, as reconstructions of charge, orbital, and spin states at the atomic scale can give rise to exotic properties. researchgate.net
Tailoring Nanoscale Architectures for Enhanced Performance
The ability to control the structure of this compound at the nanoscale is critical for optimizing its properties for specific applications. Future research will focus on developing methods to synthesize a variety of nanoscale architectures, including nanoparticles, nanowires, nanosheets, and quantum dots. worldscientific.comrsc.org These nanostructures can exhibit quantum confinement effects and have a high surface-area-to-volume ratio, which can dramatically enhance their catalytic, optical, and electronic properties. worldscientific.com
For thermoelectric applications, for example, nanostructuring can effectively scatter phonons, thereby reducing thermal conductivity and improving the thermoelectric figure of merit (ZT). cyprusconferences.org The goal is to create hierarchical structures that combine atomic-scale disorder, nanoscale precipitates, and mesoscale grain boundaries to scatter phonons across a wide range of mean free paths. cyprusconferences.org Similarly, in the context of optoelectronics, tailoring the size and shape of this compound nanocrystals can tune their bandgap and light absorption characteristics. mdpi.com The development of advanced synthesis techniques that allow for precise control over the size, shape, and surface chemistry of these nanostructures will be a key area of investigation. rsc.org
Integration of Machine Learning and Artificial Intelligence in Material Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science, and this compound research will be no exception. mdpi.com These computational tools can significantly accelerate the discovery and design of new materials by predicting their properties and identifying promising candidates for specific applications. mdpi.comarxiv.org
Development of Sustainable and Scalable Synthesis Methods
As the demand for advanced materials like this compound grows, so does the need for sustainable and scalable synthesis methods. Future research will focus on developing environmentally friendly and cost-effective production routes that minimize waste and energy consumption. rsc.org
Traditional solid-state reactions often require high temperatures and long reaction times. mdpi.com Researchers are exploring alternative methods such as hydrothermal and solvothermal synthesis, which operate at lower temperatures and can offer better control over the product's morphology and properties. mdpi.comrsc.org Other promising techniques include microwave-assisted synthesis, which can dramatically reduce reaction times, and sol-gel methods, which allow for the preparation of uniform nanoparticles and thin films at low temperatures. mdpi.comrsc.orgacs.org The development of scalable synthesis routes is particularly important for enabling the commercialization of this compound-based technologies. rsc.org This includes exploring continuous flow reactors and other process intensification strategies. A focus on "green chemistry" principles, such as the use of non-toxic solvents and precursors, will also be a key aspect of this research.
Comprehensive Multiscale Modeling of this compound Systems
To gain a deeper understanding of the structure-property relationships in this compound, comprehensive multiscale modeling approaches are essential. These methods bridge different length and time scales, from the atomic level to the macroscopic device level, to provide a holistic view of material behavior. doi.orgnanografi.comnih.gov
At the atomic scale, density functional theory (DFT) calculations can be used to investigate the electronic band structure, phonon dispersion, and defect energetics of this compound. rsc.org This information is crucial for understanding its fundamental electronic, optical, and thermal properties. jstr.org.in Molecular dynamics (MD) simulations can then be used to study the dynamic processes, such as ion diffusion and phase transitions, that occur at larger length and time scales. Finally, continuum models, such as finite element analysis, can be employed to simulate the performance of this compound-based devices, such as thermoelectric generators or optical sensors. nanografi.com By integrating these different modeling techniques, researchers can gain valuable insights into the complex interplay between material structure and device performance, which can guide the design of improved this compound-based materials and technologies. doi.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for preparing high-purity lanthanum selenide thin films, and how do processing parameters influence crystallinity?
- Methodological Answer : The spray pyrolysis technique in a non-aqueous medium is a validated method for synthesizing LaSe thin films. Key parameters include precursor concentration (e.g., LaCl₃ and H₂Se gas), substrate temperature (optimized between 300–400°C), and post-deposition annealing. XRD analysis confirms polycrystalline structures, with grain size dependent on annealing duration . Purity standards (≥99.9%) are critical to avoid impurities affecting optical and electronic properties; rigorous purification of precursors is recommended .
Q. How can X-ray diffraction (XRD) and optical absorption spectroscopy be used to characterize the structural and electronic properties of LaSe?
- Methodological Answer :
- XRD : Use Cu-Kα radiation (λ = 1.5406 Å) with a scanning range of 10–80° (2θ) to identify crystallographic phases. Polycrystalline LaSe films typically show peaks corresponding to cubic or orthorhombic structures. Lattice parameters can be calculated using Bragg’s law and compared with reference data .
- Optical Absorption : Measure absorbance in the UV-Vis-NIR range (200–1200 nm). Tauc plots derived from absorption edges reveal a direct bandgap of ~2.8 eV for LaSe thin films, consistent with semiconductor behavior .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure of LaSe, and how do exchange-correlation functionals affect accuracy?
- Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) is widely used. GGA improves upon local spin density approximations by accounting for electron density gradients, critical for accurate bandgap predictions. However, GGA tends to underestimate bandgaps; hybrid functionals (e.g., HSE06) or GW approximations may refine results. Convergence tests for k-point grids and cutoff energies are essential to minimize computational errors .
Q. How do defect engineering and doping alter the optoelectronic performance of LaSe, and what experimental techniques quantify these effects?
- Methodological Answer :
- Defect Introduction : Introduce vacancies (e.g., Se vacancies via controlled annealing in inert atmospheres) or dope with rare-earth ions (e.g., Eu³+).
- Characterization :
- Photoluminescence (PL) spectroscopy to study defect-induced emission peaks.
- Hall effect measurements to assess carrier mobility changes.
- X-ray photoelectron spectroscopy (XPS) to confirm doping efficacy and oxidation states .
Q. How should researchers address contradictions in reported bandgap values (e.g., 2.8 eV vs. 3.1 eV) for LaSe across studies?
- Methodological Answer : Discrepancies may arise from synthesis methods (e.g., spray pyrolysis vs. chemical vapor deposition) or measurement conditions (e.g., temperature-dependent bandgap narrowing). To resolve:
- Standardize synthesis protocols (e.g., precursor ratios, substrate materials).
- Use spectroscopic ellipsometry for precise bandgap determination, as it accounts for thin-film interference effects.
- Report experimental uncertainties (e.g., ±0.05 eV) and validate with multiple techniques (XRD, TEM) to confirm phase purity .
Data Analysis & Reproducibility
Q. What strategies ensure reproducibility in LaSe thin-film experiments, particularly when scaling from lab to industrial-grade setups?
- Methodological Answer :
- Document all synthesis parameters (e.g., precursor purity, gas flow rates, humidity levels).
- Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature vs. pressure).
- Validate reproducibility via cross-lab collaborations and open-access data sharing of raw XRD/optical datasets .
Biocompatibility & Environmental Impact
Q. What methodologies assess the cytotoxicity of LaSe nanoparticles, and how do surface coatings mitigate toxicity?
- Methodological Answer :
- In Vitro Testing : Expose primary hepatocytes or HEK293 cells to LaSe nanoparticles. Measure viability via MTT assays and reactive oxygen species (ROS) generation.
- Surface Functionalization : Coat nanoparticles with PEG or silica to prevent lattice degradation and Cd²+ leaching (if LaSe contains Cd impurities). Monitor colloidal stability via dynamic light scattering (DLS) .
Material Purity & Standards
Table 1 : Accepted Purity Standards for this compound in Research
| Material | Chemical Formula | Purity Range | Key Applications |
|---|---|---|---|
| This compound | LaSe | 99.9–99.99% | Thin-film semiconductors, IR detectors |
| Lead Selenide | PbSe | 99.9–99.999% | Comparative studies on selenide toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
